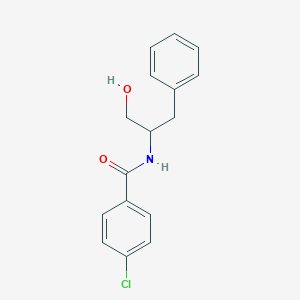

4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide

Übersicht

Beschreibung

4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide: is a chemical compound with the molecular formula C16H16ClNO2 and a molecular weight of 289.76 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with alpha-(hydroxymethyl)phenethylamine under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: The compound can also undergo reduction reactions, where the carbonyl group is reduced to an alcohol.

Substitution: Substitution reactions can occur at the chloro group, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, this compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including oxidation, reduction, and substitution. For example:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Substitution : The chloro group can be replaced by other functional groups using nucleophiles like amines or thiols.

Biology

Research has indicated potential biological activities associated with this compound, particularly its antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its mechanisms of action against various pathogens and inflammatory pathways. Its interaction with biological targets may involve competitive inhibition and allosteric modulation .

Medicine

The therapeutic potential of this compound is being investigated for various diseases. Preliminary research suggests it may have applications in treating conditions related to inflammation and infection due to its biological activity profile .

Industry

This compound is utilized in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis makes it valuable for manufacturing processes within the pharmaceutical industry, where it can contribute to the development of new drugs .

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of benzamide derivatives found that compounds with similar structural features exhibited significant activity against both gram-positive and gram-negative bacteria. This suggests that this compound may also possess comparable properties.

Case Study 2: Anti-inflammatory Effects

Research into benzamide compounds has shown promising results in reducing inflammation in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines, indicating that further exploration of this compound could yield valuable therapeutic options .

Wirkmechanismus

The mechanism of action of 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets, leading to various biological effects . The exact pathways involved in its mechanism of action are still under investigation .

Vergleich Mit ähnlichen Verbindungen

- p-Chloro-N-(alpha-(hydroxymethyl)phenethyl)benzyl alcohol

- p-Chloro-N-(alpha-(carboxymethyl)phenethyl)benzamide

- p-Amino-N-(alpha-(hydroxymethyl)phenethyl)benzamide

Uniqueness: 4-chloro-n-(1-hydroxy-3-phenylpropan-2-yl)benzamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties .

Biologische Aktivität

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide is a compound belonging to the class of benzamides, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

- Molecular Formula : C16H16ClNO2

- Molecular Weight : 289.76 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study assessing various substituted benzamides found that this compound demonstrated bactericidal effects against multiple strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective inhibition at concentrations as low as 2x MIC when tested in time-kill assays.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Bactericidal Effect |

|---|---|---|---|

| MRSA 63718 | 8 | 32 | Yes |

| MRSA SA 3202 | 16 | 64 | Yes |

| S. aureus Reference | 4 | 16 | Yes |

The bactericidal activity is defined by a ratio of MBC to MIC of ≤4, indicating that the compound can effectively kill bacteria at concentrations close to those that inhibit their growth .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, although further research is needed to elucidate these pathways fully.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or other critical metabolic pathways.

- Receptor Interaction : It is hypothesized that this compound interacts with various receptors, potentially modulating cellular responses related to inflammation and infection.

- Oxidative Stress Induction : Some studies suggest that compounds in this class can induce oxidative stress in bacterial cells, leading to cell death.

Case Studies and Research Findings

A notable study published in Antibiotics explored the efficacy of various benzamides, including this compound, against resistant bacterial strains. The study concluded that while traditional antibiotics faced challenges due to resistance, this compound showed promise as a novel therapeutic agent .

Another research effort focused on the compound's potential as an anti-inflammatory agent. In vitro assays demonstrated a significant reduction in inflammatory markers when cells were treated with the compound, highlighting its therapeutic potential beyond antimicrobial applications .

Eigenschaften

IUPAC Name |

4-chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c17-14-8-6-13(7-9-14)16(20)18-15(11-19)10-12-4-2-1-3-5-12/h1-9,15,19H,10-11H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMBCABMTXUHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10940640 | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19071-58-0 | |

| Record name | Benzamide, p-chloro-N-(alpha-(hydroxymethyl)phenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019071580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-N-(1-hydroxy-3-phenylpropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10940640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.